molecular formula C7H13F2NO B2627765 (2,2-Difluoroethyl)(oxolan-2-ylmethyl)amine CAS No. 1182935-72-3

(2,2-Difluoroethyl)(oxolan-2-ylmethyl)amine

Cat. No. B2627765
CAS RN: 1182935-72-3
M. Wt: 165.184
InChI Key: ZAHREGMQUOQMEZ-UHFFFAOYSA-N
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Description

(2,2-Difluoroethyl)(oxolan-2-ylmethyl)amine, also known as DOAMA or FCE 26743, is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. It is a member of the family of fluoroalkylamines, which are known for their unique properties and diverse applications.

Mechanism Of Action

The mechanism of action of (2,2-Difluoroethyl)(oxolan-2-ylmethyl)amine is not fully understood, but it is thought to involve the inhibition of key enzymes and signaling pathways that are involved in cancer cell growth and proliferation. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
(2,2-Difluoroethyl)(oxolan-2-ylmethyl)amine has been shown to have a variety of biochemical and physiological effects, including the inhibition of DNA synthesis and cell cycle progression, the modulation of gene expression, and the induction of oxidative stress. It has also been shown to have anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic potential in a variety of diseases.

Advantages And Limitations For Lab Experiments

(2,2-Difluoroethyl)(oxolan-2-ylmethyl)amine has several advantages for use in lab experiments, including its high potency and specificity for cancer cells, its relatively low toxicity compared to other anticancer agents, and its ability to induce apoptosis in a variety of cancer cell types. However, its moderate yield and complex synthesis may limit its usefulness in large-scale experiments.

Future Directions

There are several potential future directions for research on (2,2-Difluoroethyl)(oxolan-2-ylmethyl)amine, including the development of more efficient synthesis methods, the identification of its molecular targets and mechanisms of action, and the evaluation of its potential applications in other diseases beyond cancer. Additionally, the use of (2,2-Difluoroethyl)(oxolan-2-ylmethyl)amine in combination with other anticancer agents may enhance its therapeutic efficacy and reduce the risk of drug resistance.

Synthesis Methods

The synthesis of (2,2-Difluoroethyl)(oxolan-2-ylmethyl)amine involves a multi-step process that begins with the reaction of 2,2-difluoroethanol with oxalyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-1,3-propanediol to yield (2,2-Difluoroethyl)(oxolan-2-ylmethyl)amine. The overall yield of this process is moderate, but the purity of the final product can be improved through careful purification techniques.

Scientific Research Applications

(2,2-Difluoroethyl)(oxolan-2-ylmethyl)amine has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer and other diseases. It has been shown to have potent anticancer activity, with studies demonstrating its ability to inhibit the growth of various types of cancer cells.

properties

IUPAC Name

2,2-difluoro-N-(oxolan-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13F2NO/c8-7(9)5-10-4-6-2-1-3-11-6/h6-7,10H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAHREGMQUOQMEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,2-Difluoroethyl)(oxolan-2-ylmethyl)amine

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